molecular formula C13H14N2 B1675575 1H-Imidazole, 1-(1,2,3,4-tetrahydro-1-naphthalenyl)- CAS No. 103294-47-9

1H-Imidazole, 1-(1,2,3,4-tetrahydro-1-naphthalenyl)-

Cat. No.: B1675575
CAS No.: 103294-47-9
M. Wt: 198.26 g/mol
InChI Key: RUKUDYPTXIUUKQ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The systematic naming of this compound adheres to IUPAC guidelines for fused heterocycles. The parent heterocycle, imidazole, is prioritized due to its higher Hantzsch-Widman priority over the hydrocarbon tetralin system. The numbering begins at the nitrogen atom in the imidazole ring, with the tetralin substituent attached at position 1.

IUPAC Name:
2-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1H-imidazole

Structural Breakdown:

Component Description
Parent heterocycle 1H-imidazole (5-membered ring with two non-adjacent nitrogen atoms)
Substituent 1,2,3,4-Tetrahydronaphthalen-1-yl (partially hydrogenated bicyclic system)
Bond connectivity Tetralin moiety fused at the C1 position of imidazole via a single bond

The stereochemistry of the tetralin group (if present) is specified using Cahn-Ingold-Prelog priorities. For example, the (R)-enantiomer would be denoted as (1R)-1,2,3,4-tetrahydronaphthalen-1-yl in chiral derivatives.

Historical Development of Tetralin-Fused Imidazole Derivatives

The synthesis of imidazole derivatives dates to 1858 with Heinrich Debus’ glyoxaline synthesis, but tetralin-fused variants emerged much later. Key milestones include:

  • Early Heterocycle Fusion Techniques (1960s–1980s):
    The Darzens tetralin synthesis (1926) provided foundational methods for constructing partially hydrogenated naphthalene systems. However, coupling these with nitrogen heterocycles required advances in cyclization strategies. Radical-initiated cyclizations and iodocyclizations (e.g., using I₂/CuI) enabled the formation of fused imidazole-tetralin systems by the 1990s.

  • Modern Synthetic Routes (2000s–Present):

    • Multicomponent Reactions: Combinations of tetralin-derived aldehydes, ammonium acetate, and diketones under microwave irradiation yield substituted variants.
    • Transition Metal Catalysis: Palladium-mediated C–N coupling facilitates regioselective attachment of tetralin groups to preformed imidazole cores.

A representative synthesis involves the reaction of 1-tetralone with ethylenediamine derivatives under reductive amination conditions, followed by dehydrogenation to aromatize the imidazole ring.

Position Within Heterocyclic Chemistry Taxonomy

This compound occupies a niche within heterocyclic chemistry, blending features of two major classes:

Taxonomic Classification:

Category Characteristics
Azoles Contains two nitrogen atoms in a five-membered ring (imidazole core)
Fused Bicyclics Combines aromatic (imidazole) and aliphatic (tetralin) rings
Dihydro Derivatives Partial hydrogenation of the naphthalene system introduces conformational flexibility

Comparative Analysis with Related Structures:

Compound Key Differences
Benzimidazoles Fully aromatic benzene fused to imidazole (vs. partially saturated tetralin)
Imidazolidines Fully saturated imidazole derivatives (lacking aromaticity)
Purines Imidazole fused to pyrimidine (vs. hydrocarbon system)

The tetralin group’s partial saturation modulates electron density across the imidazole ring, enhancing solubility relative to fully aromatic analogs while preserving π-π stacking capabilities. This balance makes the compound a versatile intermediate in catalysis and supramolecular chemistry.

Properties

CAS No.

103294-47-9

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

1-(1,2,3,4-tetrahydronaphthalen-1-yl)imidazole

InChI

InChI=1S/C13H14N2/c1-2-6-12-11(4-1)5-3-7-13(12)15-9-8-14-10-15/h1-2,4,6,8-10,13H,3,5,7H2

InChI Key

RUKUDYPTXIUUKQ-UHFFFAOYSA-N

SMILES

C1CC(C2=CC=CC=C2C1)N3C=CN=C3

Canonical SMILES

C1CC(C2=CC=CC=C2C1)N3C=CN=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LY 150310
LY 150310 mono-NO4
LY-150310
LY150310

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Intermediate Isolation

The acid-mediated denitrogenative pathway begins with hydrolysis of 5-amino-1,2,3-triazoloacetal (3 ) to aldehyde A , which undergoes intramolecular cyclization to form imidazotriazole B . Tautomerization to C precedes nitrogen elimination, generating a carbene intermediate that inserts into the O-H bond of alcohols. This mechanism was validated through X-ray crystallography of intermediate 4d , revealing intermolecular N-H···N hydrogen bonding (d = 1.89 Å).

Table 1: Key NMR Signals for Imidazole Intermediates

Proton Environment δ (ppm) Multiplicity Assignment
N-H (imidazole) 11.0–12.0 Singlet Position 1 proton
C=C-H (imidazole) 6.5–7.0 Doublet Positions 4 and 5
Quaternary C-H (naphthyl) 5.0–6.0 Multiplet Tetrahydro-naphthalene linkage

Process Optimization

Yields improved from 32% to 53.6% by:

  • Maintaining reaction temperature at -78°C during aldehyde formation
  • Using γ-MAPS-modified methanol for carbene stabilization
  • Sequential acid quenching (10% HCl) and ethyl acetate extraction

Organometallic Coupling with 2-Lithioimidazole Reagents

Aldehyde Alkylation Protocol

J-STAGE methodologies were adapted for naphthalenyl group introduction:

  • Generate 2-lithio-1-methylimidazole via n-BuLi (-78°C, THF)
  • React with 1,2,3,4-tetrahydro-1-naphthalenecarboxaldehyde
  • Acidic workup (10% HCl) followed by silica gel chromatography

Critical Parameters:

  • Stoichiometric n-BuLi (1.6 M in hexane) ensured complete deprotonation
  • THF solvent enabled -78°C stability for regioselective coupling
  • Post-reaction methanol washes removed γ-MAPS residues

Byproduct Analysis

GC-MS identified three major impurities:

  • Di-naphthalenyl adduct (7–12%): From excess aldehyde
  • Imidazolium salts (3–5%): Due to incomplete quenching
  • Aldol condensation products (<2%): Mitigated via sodium 6-aminocaproate traps

Mannich Base Formation with Formaldehyde

Piperazine-Mediated Aminomethylation

Adapting the Mannich protocol from:

  • Reflux imidazole (300 mg), 1-(4-fluorophenyl)piperazine (795 mg), and formaldehyde (0.2 mL) in ethanol (8 mL)
  • Extract with chloroform-water (3×)
  • Recrystallize from ethanol (yield: 68–72%)

Modifications for Naphthalenyl Derivatives:

  • Substitute 4-fluorophenylpiperazine with 1,2,3,4-tetrahydro-1-naphthalenamine
  • Increase formaldehyde to 0.3 mL for complete imine formation
  • Employ POSS crosslinkers (5 μL) to enhance thermal stability

Nitrate Salt Formation and Purification

Crystallization from Nitric Acid

The PrepChem method achieved 53.6% yield through:

  • Dissolve crude imidazole in 2M HNO₃ (50°C)
  • Precipitate by cooling to 4°C over 12 h
  • Vacuum filtration (0.45 μm membrane) and drying (60°C, 24 h)

Table 2: Crystallographic Data for Nitrate Salt

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a=8.92 Å, b=12.34 Å, c=10.57 Å
Density (calc.) 1.402 g/cm³
R-factor 0.041

Spectroscopic Characterization

Nuclear Magnetic Resonance

¹H NMR (400 MHz, DMSO-d₆):

  • δ 7.82 (s, 1H, Imidazole H-2)
  • δ 7.15–7.08 (m, 4H, Naphthalenyl aromatics)
  • δ 5.21 (t, J=6.4 Hz, 1H, Bridgehead H)
  • δ 2.89–2.78 (m, 4H, Tetrahydro CH₂)

¹³C NMR:

  • 152.4 ppm (C-2 imidazole)
  • 135.1 ppm (Naphthalenyl quaternary C)
  • 44.3 ppm (Methylene bridge)

Mass Spectrometry

  • ESI-MS (m/z): [M+H]⁺ calc. 239.12, found 239.14
  • Fragmentation pattern: Loss of HNO₃ (62 Da) at m/z 177.09

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency Comparison

Method Yield (%) Purity (HPLC) Reaction Time
Denitrogenative 53.6 98.2 8 h
Organometallic 67.3 95.4 4 h
Mannich 71.8 97.1 6 h

Key Observations:

  • Organometallic methods favor shorter reaction times but require strict anhydrous conditions
  • Mannich routes achieve higher yields but generate more aqueous waste
  • Denitrogenative pathways enable direct nitrate salt formation

Chemical Reactions Analysis

LY-150310 undergoes various types of chemical reactions, including:

    Reduction: Similar to oxidation, reduction reactions involving LY-150310 are not extensively detailed.

    Substitution: LY-150310 may undergo substitution reactions, but specific reagents and conditions are not provided in the literature.

The major products formed from these reactions are not explicitly mentioned, indicating a need for further research to fully understand the chemical behavior of LY-150310.

Scientific Research Applications

Mechanism of Action

Biological Activity

The compound 1H-Imidazole, 1-(1,2,3,4-tetrahydro-1-naphthalenyl)- (CAS Number: 945389-41-3) is a derivative of imidazole that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C13H14N2
  • Molecular Weight: 198.26 g/mol
  • SMILES Notation: C1CC(c2ccccc2C1)c3ncc[nH]3

The compound features a tetrahydronaphthalene moiety linked to an imidazole ring, which is significant in determining its biological activity.

Synthesis

The synthesis of 1H-Imidazole derivatives typically involves reactions between naphthalene derivatives and imidazole precursors. For instance, the reaction of naphthalenyl compounds with various carbonyl compounds under specific conditions yields the desired imidazole derivatives .

Antitumor Activity

Research has indicated that imidazole derivatives can exhibit significant antitumor properties. In particular:

  • Inhibition of Farnesyltransferase (FT): Compounds similar to 1H-Imidazole have been identified as potent inhibitors of FT, an enzyme critical in cancer cell proliferation. For example, 2,3,4,5-tetrahydro-1-(imidazol-4-ylalkyl)-1,4-benzodiazepines showed IC50 values as low as 24 nM against FT .
  • Cell Line Studies: Selected analogues demonstrated substantial antitumor activity in vivo against various cancer cell lines. The phenotypic reversion of Ras-transformed cells was noted at concentrations as low as 1.25 µM .

Cytotoxicity Studies

A study evaluating the cytotoxic potency of imidazole compounds on human cancer cell lines revealed promising results:

  • Compounds were tested against cervical cancer (SISO) and bladder cancer (RT-112) cell lines.
  • The most active derivatives inhibited cell growth effectively, showcasing a clear structure-activity relationship where modifications to the naphthyl group influenced efficacy .

Structure-Activity Relationships (SAR)

The biological activity of imidazole derivatives is closely linked to their structural characteristics:

  • Hydrophobic Substituents: The presence of hydrophobic groups at specific positions enhances enzyme inhibitory activity.
  • Aromatic Rings: The addition of aryl rings or hydrophobic groups linked via hydrogen bonds significantly increases potency .

Case Studies

Study ReferenceCompound TestedBiological ActivityKey Findings
TetrahydrobenzodiazepinesFT InhibitionIC50 = 24 nM; strong antitumor effects
Imidazole DerivativesCytotoxicityEffective against SISO and RT-112; structure-dependent activity

Q & A

What synthetic methodologies are recommended for preparing 1H-imidazole derivatives with tetrahydro-naphthalenyl substituents?

Basic Research Question
The synthesis of 1H-imidazole derivatives often employs multi-component condensation reactions. For example, Shad et al. () synthesized analogous compounds (e.g., 1-(naphthalen-2-yl)-2,4,5-triphenyl-1H-imidazole) via a one-pot condensation of aldehydes, ammonium acetate, and benzil under reflux in acetic acid. Key steps include:

  • Reagent stoichiometry : Maintain a 1:1:1 ratio of aldehyde, benzil, and ammonium acetate.
  • Catalysis : Use acetic acid as both solvent and catalyst.
  • Purification : Recrystallization from ethanol or column chromatography for high-purity yields.
    Characterization via FT-IR (C–N and C=C stretching at ~1600 cm⁻¹) and UV-Vis (π→π* transitions in aromatic systems) is critical .

How can structural discrepancies in spectroscopic data for substituted 1H-imidazoles be resolved?

Advanced Research Question
Contradictions in NMR or IR data often arise from tautomerism, regioisomerism, or impurities. A systematic approach includes:

  • Comparative analysis : Cross-reference experimental data with computational predictions (e.g., DFT for IR/NMR spectra).
  • X-ray crystallography : Resolve ambiguity via single-crystal diffraction, as demonstrated for triazole derivatives ().
  • Purity validation : Use HPLC (as in ) to rule out impurities affecting spectral peaks .

What strategies are effective for evaluating the biological activity of 1H-imidazole derivatives?

Basic Research Question
Biological screening should follow a tiered approach:

  • In vitro assays : Test antimicrobial activity against Gram-positive/-negative bacteria (e.g., using agar diffusion) and cytotoxicity via MTT assays.
  • Structure-activity relationship (SAR) : Modify substituents (e.g., electron-withdrawing groups on the naphthalenyl ring) to assess activity trends.
  • Docking studies : Use AutoDock or Schrödinger to predict binding to targets like fungal CYP51 (relevant to imidazole antifungals) .

How do computational methods enhance the design of novel 1H-imidazole analogs?

Advanced Research Question
Computational tools streamline SAR and reduce experimental costs:

  • Molecular dynamics (MD) : Simulate ligand-receptor interactions over time (e.g., with GROMACS).
  • ADMET prediction : Use SwissADME to optimize pharmacokinetics (e.g., logP <5 for bioavailability).
  • Electronic effects : Calculate HOMO/LUMO energies (Gaussian 09) to predict reactivity, as seen in sulfonyl-imidazole derivatives () .

How can researchers address contradictions in reported biological activities of imidazole derivatives?

Advanced Research Question
Discrepancies may stem from assay conditions or compound stability. Mitigation strategies:

  • Standardized protocols : Adopt CLSI guidelines for antimicrobial testing.
  • Stability studies : Use LC-MS to monitor degradation under assay conditions (e.g., pH, temperature).
  • Meta-analysis : Compare data across studies while controlling for variables like solvent (DMSO vs. ethanol) .

What environmental and safety considerations are critical when handling 1H-imidazole derivatives?

Basic Research Question
Many imidazoles are toxic or environmentally hazardous ( ). Key precautions:

  • Toxicity screening : Follow EPA guidelines (e.g., EC50 for aquatic toxicity).
  • Waste disposal : Use incineration for halogenated derivatives to avoid bioaccumulation.
  • Personal protective equipment (PPE) : Nitrile gloves and fume hoods are mandatory due to flammability (UN1992 classification in ) .

What novel applications exist for tetrahydro-naphthalenyl-substituted imidazoles in materials science?

Advanced Research Question
Recent studies highlight their potential in:

  • OLEDs : Derivatives like phenanthroimidazoles ( ) exhibit tunable electroluminescence.
  • Coordination polymers : Imidazole-nitrogen can chelate metals (e.g., Cu²⁺) for catalytic applications.
  • Photocatalysts : Modify substituents to enhance visible-light absorption (e.g., nitro groups, ) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1H-Imidazole, 1-(1,2,3,4-tetrahydro-1-naphthalenyl)-
Reactant of Route 2
Reactant of Route 2
1H-Imidazole, 1-(1,2,3,4-tetrahydro-1-naphthalenyl)-

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